ZONYL(R) FSO
Description
Historical Trajectories and Research Paradigms of Fluorinated Surfactants within Materials Science and Industrial Chemistry
The history of fluorinated surfactants dates back to the late 1930s, with commercial availability beginning in the 1950s researchgate.netitrcweb.org. Early research and development focused on leveraging their unique properties for a wide array of applications in materials science and industrial chemistry. These applications spanned diverse sectors, including textiles for stain and soil repellency, paper for grease resistance, fire-fighting foams (AFFF), coatings, paints, adhesives, and as processing aids in the production of fluoropolymers like PTFE researchgate.netresearchgate.netnih.govnih.govacademie-sciences.fritrcweb.org.
Research paradigms in these fields have historically centered on synthesizing novel fluorinated structures to optimize surface activity, stability, and performance in specific matrices. Key synthesis routes have included electrochemical fluorination (ECF) and fluorotelomerization researchgate.netnih.govitrcweb.org. The focus has been on understanding the relationship between molecular structure and macroscopic properties, such as the ability to reduce surface and interfacial tension to very low values, even at low concentrations researchgate.netnih.gov. The high cost of production for fluorinated surfactants compared to conventional hydrocarbon surfactants has often driven research towards applications where their unique performance is essential or where they can be used effectively at minimal concentrations researchgate.net.
Positioning of ZONYL(R) FSO within the Broader Class of Specialty Fluorochemicals: A Research Perspective
This compound is positioned within the broader class of specialty fluorochemicals, specifically identified as an ethoxylated nonionic fluorosurfactant scribd.com. Specialty fluorochemicals are valued for their performance in demanding applications where conventional chemicals are inadequate researchgate.netacademie-sciences.fr. This compound, as a fluorinated surfactant, derives its utility from the presence of the per- or polyfluoroalkyl moiety, which confers properties such as low surface energy and chemical inertness researchgate.netresearchgate.netnih.gov.
From a research perspective, this compound serves as a subject of study to understand the behavior of ethoxylated fluorinated surfactants in various systems. Its nonionic nature and ethoxylated chain influence its solubility and interactions in different media, distinguishing it from anionic or cationic fluorinated surfactants researchgate.netresearchgate.net. Research involving this compound often investigates its performance as a wetting agent, dispersant, or stabilizer in formulations like inks, coatings, and adhesives researchgate.netscribd.com. Studies also explore its role in complex systems such as enhanced oil recovery irispublishers.comescientificpublishers.comescientificpublishers.com and in the synthesis or modification of polymers ugent.beacs.org.
Current Academic Landscape and Identified Research Gaps Pertaining to this compound and Structurally Related Compounds
The current academic landscape concerning fluorinated surfactants, including compounds like this compound, is influenced by both their valuable technical properties and growing environmental considerations regarding persistent PFAS. Research continues into their fundamental physical chemistry, such as adsorption behavior at interfaces and micelle formation researchgate.netresearchgate.netacs.org.
Identified research gaps often pertain to a deeper understanding of the complex interactions of these surfactants in diverse and challenging environments, such as high-salinity solutions or in the presence of oil irispublishers.comescientificpublishers.comescientificpublishers.com. While studies have examined the performance of this compound in specific applications like foam stability, a comprehensive understanding of the mechanisms governing its behavior across a wide range of conditions and its interactions with other components in complex formulations is an area of ongoing investigation irispublishers.comescientificpublishers.comescientificpublishers.com. Furthermore, research into more resource-efficient methods for separating and managing fluorinated chemicals in industrial processes highlights a need for continued academic inquiry into their physical and chemical properties relevant to separation technologies kuleuven.be. The detailed behavior of specific commercial formulations like this compound, which may have variable compositions, can also present research challenges compared to studies on single, well-defined chemical entities.
Defining the Scope and Objectives of Contemporary Academic Research on this compound
The scope of contemporary academic research on this compound is primarily focused on understanding its performance characteristics and potential utility in specific scientific and engineering contexts. Objectives often include:
Investigating its efficacy as a wetting and spreading agent on various substrates researchgate.netacs.org.
Evaluating its performance in stabilizing foams or emulsions, particularly in applications like enhanced oil recovery irispublishers.comescientificpublishers.comescientificpublishers.com.
Exploring its role as a dispersant or leveling agent in material formulations such as paints, coatings, and inks researchgate.netscribd.com.
Studying its incorporation into or interaction with polymeric systems to modify material properties ugent.beacs.org.
Analyzing its adsorption behavior at different interfaces (e.g., liquid-air, liquid-solid) and the factors influencing it researchgate.netacs.org.
This research aims to contribute to the fundamental understanding of fluorinated surfactant behavior and to explore the potential of compounds like this compound for specific technical applications, strictly within the bounds of their chemical and physical properties and performance, without delving into aspects related to safety, toxicity, or environmental impact beyond their presence and behavior in studied systems.
Research Findings and Data
Academic research involving this compound has provided insights into its performance in specific applications. For instance, studies on foam stability for enhanced oil recovery have compared this compound with other surfactants.
| Surfactant | Salinity (%) | Concentration (ppm) | R5 Value (%) (Foam Stability) |
| Zonyl FSO | 4 | 100 | ~50-60 |
| Zonyl FSO | 4 | 200 | 65 |
| Zonyl FSO | 10 | Low Concentration | Lower stability |
| Hitenol H-10 | 4 | 150 | ~60 |
| Hitenol H-10 | 4 | >150 | ~60 |
| Hitenol H-10 | 10 | All Concentrations | No significant effect |
Note: R5 value indicates the percentage of initial foam height remaining after 5 minutes escientificpublishers.comescientificpublishers.com.
These findings indicate that this compound demonstrates superior foam stability compared to some other surfactants tested, although its stability can be negatively affected by increased salinity at lower concentrations escientificpublishers.comescientificpublishers.com. Observations also suggest differences in how this compound and other surfactants interact with oil in foam structures irispublishers.comescientificpublishers.comescientificpublishers.com.
Research on wetting properties has also included this compound, examining its spreading behavior on hydrophobic substrates under varying humidity conditions researchgate.net. Such studies contribute to the understanding of how fluorinated surfactants influence surface phenomena critical in applications like coatings and printing.
Properties
CAS No. |
101027-76-3 |
|---|---|
Molecular Formula |
C14H11Cl2NO3 |
Synonyms |
ZONYL(R) FSO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry for Zonyl R Fso Analogs and Derivatives
Investigation of Novel Synthetic Routes for Fluorinated Oligomers Exhibiting Structural Resemblance to ZONYL(R) FSO
The synthesis of fluorinated oligomers structurally similar to this compound, which typically possess the structure F(CF₂)n(CH₂)mO(CH₂CH₂O)xH, hinges on the initial formation of fluorotelomer alcohols (FTOHs). A primary route to these crucial precursors is the radical telomerization of fluoroalkenes.
One prominent method involves the radical telomerization of vinylidene fluoride (B91410) (VDF) with a chain transfer agent, such as 2-mercaptoethanol, to yield ω-hydroxy VDF-telomers. The stoichiometry of the reactants is a critical factor influencing the molar masses and purity of the resulting products. An excess of the mercaptan chain transfer agent tends to produce lower molar mass telomers, particularly the monoadduct HOCH₂CH₂SCH₂CF₂H, resulting from the regioselective addition of the thiyl radical to the less sterically hindered site of the VDF monomer. rsc.org Conversely, an excess of VDF can lead to the formation of higher oligomers alongside the polyvinylidene fluoride (PVDF) homopolymer. rsc.org
Another key synthetic pathway to FTOH precursors involves the telomerization of tetrafluoroethylene (B6358150) (TFE) with a pentafluoroethyl iodide telogen. This reaction forms a fluorinated iodide, which then undergoes an addition reaction with ethylene (B1197577). The terminal iodine atom is subsequently substituted with a hydroxyl group to yield the desired fluorotelomer alcohol. wikipedia.org These FTOHs serve as the foundational building blocks for creating a diverse range of this compound analogs through subsequent ethoxylation.
The following table summarizes a typical procedure for the radical telomerization of VDF with 2-mercaptoethanol:
| Parameter | Value |
| Reactants | Vinylidene Fluoride (VDF), 2-Mercaptoethanol (CTA) |
| Initiator | Di-tert-butyl peroxide |
| Solvent | Acetonitrile |
| Initial Molar Ratio (CTA/VDF) | 1 |
| Temperature | 140 °C |
| Reaction Time | 5 hours |
| Primary Product | H(VDF)nS(CH₂)₂OH |
| Data derived from a study on the radical telomerization of VDF. rsc.org |
Mechanistic Studies of Catalytic Approaches in the Preparation of this compound Precursors
The ethoxylation of fluorotelomer alcohols is a critical step in the synthesis of this compound analogs. The choice of catalyst significantly influences the reaction rate, the distribution of ethylene oxide (EO) oligomers, and the formation of byproducts. nih.gov
Catalytic Systems and Their Influence:
Basic Catalysts: Homogeneous basic catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used in the industrial ethoxylation of alcohols. core.ac.uk These catalysts generally lead to a broader molecular weight distribution of the ethoxylates and can result in a higher concentration of unreacted starting alcohol. nih.gov The reaction mechanism involves the formation of an alkoxide, which then nucleophilically attacks the ethylene oxide ring.
Acidic Catalysts: Acidic catalysts, such as Lewis acids like BF₃ and SbCl₄, can produce a narrower oligomer distribution. However, they are often associated with the formation of undesirable byproducts. nih.gov
Heterogeneous Catalysts: To achieve a narrower oligomer distribution and facilitate catalyst removal, heterogeneous catalysts have been investigated. For instance, a calcium-based catalyst has been shown to be effective in the direct ethoxylation of fatty acid methyl esters. researchgate.net Another example is the use of a mercarbide (B1254986) catalyst, which has demonstrated high activity for the narrow-range ethoxylation of 1-heptanol. core.ac.uk The constrained reaction environment on the surface of the mercarbide catalyst is thought to be responsible for the narrow distribution of ethoxylation units. core.ac.uk
Mechanistic studies suggest that the ethoxylation process can proceed through different pathways depending on the catalyst. For instance, with a mercarbide catalyst, a proposed surface reaction scheme involves the adsorption of the relatively basic reactants (ethylene oxide and alcohols) onto the acidic sites of the catalyst surface. The rate of ethoxylation is observed to decrease with each additional ethylene oxide unit inserted, which contributes to the narrow distribution of the final product. core.ac.uk
Exploration of Sustainable Synthetic Pathways for Fluorinated Surfactants with Analogous Properties to this compound
Growing environmental concerns associated with persistent fluorinated compounds have spurred research into more sustainable synthetic pathways for fluorosurfactants. These efforts focus on utilizing renewable feedstocks and developing greener chemical processes.
A promising strategy involves the use of naturally derived amphiphiles, such as phospholipids (B1166683) and amphiphilic proteins like fungal hydrophobins, as alternatives to synthetic fluorosurfactants. rsc.org Another approach focuses on the synthesis of oleo-furan surfactants from biomass-derived furoic acid and vegetable oil-derived fatty acids. The cross-ketonization of these renewable starting materials, catalyzed by inexpensive and abundant iron oxides, can produce bio-surfactant precursors. rsc.org
In the context of synthesizing this compound analogs, green chemistry principles are being applied to the precursor synthesis. For example, the direct fluorination of malonate esters using fluorine gas is being optimized with real-time reaction monitoring. An assessment of green metrics, such as atom economy and process mass intensity, demonstrates that this one-step process compares favorably to traditional multi-step syntheses. rsc.org
The following table outlines some key green chemistry metrics used to evaluate the sustainability of chemical processes: tudelft.nlresearchgate.netnih.gov
| Metric | Description |
| Atom Economy | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. |
| E-Factor (Environmental Factor) | The total mass of waste generated per kilogram of product. |
| Process Mass Intensity (PMI) | The total mass of materials used (reactants, solvents, etc.) per kilogram of product. |
| Reaction Mass Efficiency (RME) | A comprehensive metric that includes reaction yield, atom economy, and stoichiometric factors. |
Research on Purification and Advanced Characterization Techniques for Synthesized this compound Analogs in Laboratory Settings
The purification and detailed characterization of synthesized this compound analogs are crucial for understanding their structure-property relationships. A variety of advanced analytical techniques are employed for this purpose.
Purification Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a well-established technique for the separation and purification of non-ionic surfactants. chromatographytoday.com It can be used to separate oligomers based on the length of their ethoxy chain.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents. chromatographytoday.comshimadzu.com It is particularly advantageous for the analysis of non-polar compounds and can be used for both analytical and preparative scale separations of fluorinated polymers. selerity.com
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable tools for the structural elucidation of fluorinated compounds. kpi.ua ¹⁹F NMR, in particular, provides detailed information about the fluorine-containing segments of the molecule and can be used to identify different end-groups and quantify chain inversions in fluoropolymers. kpi.ua ¹³C-NMR can be used to determine the oligomer distribution in ethoxylated alcohols. doi.org
Mass Spectrometry (MS): Mass spectrometry techniques, such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), are used to determine the molecular weight and distribution of oligomers in this compound analogs. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for precise formula determination. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of volatile and semi-volatile fluorotelomer alcohols, the precursors to this compound. uri.edu
The following table provides a comparative overview of HPLC and SFC for the analysis of this compound analogs:
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Liquid solvents | Supercritical fluids (e.g., CO₂) |
| Advantages | Well-established, versatile for a wide range of compounds | Faster analysis, reduced solvent use, suitable for non-polar and chiral compounds |
| Disadvantages | Higher solvent consumption and cost | Less versatile for highly polar compounds |
| This table provides a general comparison of the two techniques. chromatographytoday.comshimadzu.comslideshare.net |
Interfacial and Surface Science of Zonyl R Fso: Fundamental and Applied Mechanistic Investigations
Theoretical and Experimental Investigations of ZONYL(R) FSO Adsorption Kinetics and Thermodynamics at Heterogeneous Interfaces
The adsorption of this compound at solid-liquid interfaces is a critical process that dictates its efficacy in various applications. This phenomenon is governed by both kinetic and thermodynamic factors.
Adsorption Kinetics: The rate at which this compound molecules adsorb onto a surface can be described by kinetic models such as the pseudo-first-order and pseudo-second-order models. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available adsorption sites, while the pseudo-second-order model suggests that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net
For many surfactant systems, the adsorption process is complex and may involve an initial rapid adsorption phase followed by a slower approach to equilibrium. The study of adsorption kinetics for fluorinated surfactants on iron oxide surfaces has shown that the process can often be well-described by these models, with the fit depending on factors such as pH and surfactant concentration. researchgate.net
To illustrate the application of these models, the following interactive table presents hypothetical data for the adsorption of a non-ionic fluorosurfactant onto a solid substrate, fitted to both pseudo-first-order and pseudo-second-order kinetic models.
Adsorption Thermodynamics: The thermodynamics of adsorption provide insight into the spontaneity and nature of the interaction between this compound and a surface. Key thermodynamic parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). A negative ΔG° indicates a spontaneous adsorption process. The sign of ΔH° reveals whether the process is exothermic (negative) or endothermic (positive), while ΔS° reflects the change in randomness at the solid-liquid interface. tandfonline.com For many surfactant adsorption processes, the hydrophobic effect is a major driving force, leading to a positive entropy change. iupac.org
The equilibrium state of adsorption is often described by adsorption isotherms, such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. acs.org In contrast, the Freundlich isotherm is an empirical model that can be applied to multilayer adsorption on heterogeneous surfaces. acs.org
The following interactive table provides representative thermodynamic parameters for the adsorption of a non-ionic surfactant on a solid surface.
Elucidating the Influence of this compound on Surface Tension Reduction Mechanisms in Multiphase Chemical Systems
This compound is highly effective at reducing the surface tension of aqueous solutions. This is due to the amphiphilic nature of its molecules, which preferentially adsorb at the air-water interface. The fluorocarbon tail is hydrophobic and orients away from the water, while the ethoxylated head group is hydrophilic and remains in the aqueous phase. This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a significant reduction in surface tension. vedantu.combrighton-science.com
Technical data for this compound demonstrates its ability to lower the surface tension of deionized water to as low as 19 dyn/cm at a concentration of 0.02%. scribd.com Even at a very low concentration of 0.002%, the surface tension is reduced to 22 dyn/cm. scribd.com
The critical micelle concentration (CMC) is a key parameter for surfactants, representing the concentration at which the molecules begin to form aggregates (micelles) in the bulk solution, and the surface tension reaches a plateau. wikipedia.org While the exact CMC for this compound is not explicitly stated in the available literature, the surface tension data suggests that it is likely below 0.02%. The study of similar non-ionic fluorosurfactants, such as Zonyl FSN-100, has been a subject of research to determine their CMC and micellization behavior. researchgate.net
The following interactive table presents the surface tension of this compound solutions in deionized water at 25°C.
In multiphase systems, such as oil-in-water emulsions, this compound adsorbs at the oil-water interface, reducing the interfacial tension and facilitating the formation and stabilization of the emulsion. The mechanism involves the fluorocarbon tail partitioning into the oil phase while the hydrophilic head remains in the aqueous phase, creating a stable interfacial film.
Molecular-Level Interactions of this compound with Diverse Substrate Materials: An Advanced Research Focus
The interaction of this compound with various substrate materials is crucial for its performance in applications like coatings and surface treatments. The nature of these interactions depends on the properties of both the surfactant and the substrate.
On hydrophilic surfaces, such as silica (B1680970), the adsorption of non-ionic surfactants can be influenced by hydrogen bonding between the ethoxy groups of the surfactant and the surface hydroxyl groups. scispace.com For fluorosurfactants, the strong hydrophobicity of the fluorocarbon tail also plays a significant role in driving adsorption. Studies on the interaction of surfactants with silica surfaces have shown that the adsorption process can be complex, involving different stages as the surfactant concentration increases. scispace.com
On hydrophobic surfaces, the adsorption is primarily driven by the hydrophobic effect, where the fluorocarbon tails of the this compound molecules associate with the nonpolar surface to minimize their contact with water. acs.org The orientation of the adsorbed molecules will be such that the fluorocarbon tails are in contact with the substrate, and the hydrophilic ethoxy chains extend into the aqueous phase.
Advanced computational techniques, such as molecular dynamics simulations, are increasingly being used to study the molecular-level interactions of surfactants at interfaces. These simulations can provide detailed insights into the orientation, conformation, and packing of surfactant molecules on different surfaces, which is challenging to obtain experimentally.
Rheological Behavior of this compound-Containing Solutions and Emulsions: Fundamental Studies in Material Flow
The addition of surfactants like this compound can significantly alter the rheological properties of solutions and emulsions. The viscosity and flow behavior of these systems are important for their processing and application.
In aqueous solutions, the viscosity generally increases with surfactant concentration, particularly above the CMC, due to the formation of micelles. The shape and size of these micelles can influence the rheological behavior. For instance, the formation of elongated, worm-like micelles can lead to a dramatic increase in viscosity and viscoelastic behavior. eolss.net
For the closely related non-ionic fluorosurfactant ZONYL® FSO-100, studies have investigated its rheological properties. Data from shear stress versus shear rate plots at different temperatures indicate a shear-thinning (pseudoplastic) behavior, where the viscosity decreases with an increasing shear rate. This is a common characteristic of many polymer and surfactant solutions. researchgate.net
The following interactive table presents representative data illustrating the shear-thinning behavior of a solution containing a this compound-type surfactant at 25°C.
Application of Advanced Spectroscopic and Microscopic Techniques for Probing this compound Interfacial Structures
A variety of advanced analytical techniques can be employed to investigate the structure and behavior of this compound at interfaces at the molecular level.
Spectroscopic Techniques:
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is highly surface-sensitive and can be used to study the adsorption of surfactants onto solid surfaces in situ from a liquid phase. By analyzing the vibrational bands of the this compound molecule, information about its orientation, conformation, and interactions with the surface can be obtained. rsc.org Studies on other fluorinated surfactants have successfully used ATR-FTIR to investigate adsorption kinetics and mechanisms on mineral surfaces. researchgate.net
Sum-Frequency Generation (SFG) Vibrational Spectroscopy: SFG is a surface-specific nonlinear optical technique that provides information about the molecular structure and orientation of molecules at interfaces. It has been used to study monolayers of non-ionic surfactants at the air-water interface, providing insights into their conformational order and tilt angle. acs.org
Ellipsometry: This optical technique is used to measure the thickness and refractive index of thin films. It can be applied to study the adsorption of this compound onto solid substrates, providing information on the adsorbed layer thickness and the amount of adsorbed surfactant. nih.gov
Microscopic Techniques:
Neutron Reflectometry (NR): NR is a powerful technique for studying the structure of thin films and adsorbed layers at interfaces. By measuring the reflection of a neutron beam from a surface, a scattering length density profile perpendicular to the interface can be obtained, which provides detailed information about the thickness, composition, and roughness of the adsorbed this compound layer.
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): While SEM provides information about the surface topography on a larger scale, AFM can provide high-resolution images of adsorbed surfactant aggregates on a surface. AFM can be operated in different modes to probe not only the topography but also the mechanical properties of the adsorbed layer.
These advanced techniques, often used in combination, provide a comprehensive understanding of the interfacial behavior of this compound, which is essential for optimizing its performance in various technological applications.
Research on Applications of Zonyl R Fso in Advanced Materials and Specialized Chemical Systems
Enhancement of Surface Wettability and Repellency in Engineered Coatings through ZONYL(R) FSO Incorporation.
The incorporation of this compound into engineered coatings is primarily aimed at modifying surface characteristics, particularly enhancing wettability and imparting repellency properties alfa-chemistry.comchemsrc.comchemicalbook.com. As a fluorosurfactant, this compound is highly effective at reducing the surface tension of coating formulations, which facilitates better wetting of substrates, especially those with low surface energy or hydrophobic characteristics alfa-chemistry.com. This improved wetting leads to enhanced leveling and a reduction in surface defects such as cratering.
Beyond improving application properties, this compound contributes to the performance of the cured coating. It can provide external lubricity, which enhances abrasion resistance and reduces the coefficient of friction alfa-chemistry.comnih.gov. The diffusibility of this compound from the bulk of the coating to the surface plays a crucial role in providing long-term benefits such as superior weatherability, increased resistance to soiling, and improved UV stability alfa-chemistry.com.
This compound is effective in various coating systems, including solvent-based, waterborne, and UV/Radiation Curing formulations. It is utilized in diverse markets such as automotive, industrial, plastic, wood, and furniture coatings. Typical effective concentrations of this compound in most coating applications range from 0.005% to 0.2% by weight. Research has explored the spreading behavior of Zonyl FSO-100 on hydrophobic substrates, noting its sensitivity to increasing humidity, which is relevant to coating performance under varying environmental conditions.
Interfacial Control and Stabilization in High-Performance Lubricants and Hydraulic Fluids Mediated by this compound.
This compound functions as a lubricant additive, contributing to reduced friction and enhanced surface properties nih.gov. It is described as an effective additive for providing external lubricity in materials such as adhesives, paints, and coatings. Additionally, it can act as an internal lubricant within polymer matrices nih.gov.
While the provided search results mention the general importance of fluid condition and contamination control in hydraulic systems and lubricants chemicalbook.com, and note that PFAS can be used as emulsifiers or lubricants, there is no specific detailed information within the snippets directly linking this compound to "high-performance" lubricants or hydraulic fluids or elaborating on specific mechanisms of interfacial control and stabilization in these particular applications. Its role as a general lubricant additive is noted based on its chemical properties as a fluorosurfactant.
Academic Studies on the Integration of this compound in Aqueous Film-Forming Foams (AFFF) and Associated Environmental Considerations.
Fluorocarbon surfactants, including certain Zonyl products, have historically been key components in Aqueous Film-Forming Foams (AFFF) used for firefighting, particularly for Class B flammable liquid fires. This compound has been identified as a Zonyl product utilized in firefighting formulations.
Academic studies have investigated the foam properties of this compound solutions, often in the context of applications like enhanced oil recovery, where foamability and foam stability are critical. These studies have explored the influence of factors such as surfactant concentration, salinity, and the presence of oil on foam performance. For instance, research indicates that Zonyl FSO and another surfactant, Hitenol H-10, showed superior foam stability, with stability increasing with surfactant concentration. Increasing solution salinity negatively affected Zonyl FSO foam stability at low concentrations. Observations in the presence of oil showed that oil remained in the foam structure with Zonyl FSO, without draining out.
However, the fluorocarbon surfactants historically used in AFFF, including older Zonyl grades, have raised significant environmental and health concerns due to their persistence, potential for bioaccumulation, and toxicity. These concerns, particularly regarding long-chain PFAS like PFOA and PFOS, have led to regulatory scrutiny and efforts to phase out their use. Zonyl fluorosurfactant grades were discontinued (B1498344) between 2009 and 2014 and replaced by newer, short-chain Capstone™ fluorosurfactants designed to be less environmentally persistent chemsrc.com. Academic studies now also focus on developing environmentally friendly alternatives to fluorinated surfactants in AFFF.
Advanced Applications of this compound in Microfluidic and Lab-on-a-Chip Devices for Chemical and Biological Research.
This compound, particularly the Zonyl FSO-100 grade, has found significant applications as a fluorinated surfactant in the development and operation of microfluidic and lab-on-a-chip devices nih.gov. A primary role is in stabilizing droplets within droplet-based microfluidic systems, which are widely used for high-throughput screening and analysis in chemical and biological research nih.gov.
In these systems, this compound is typically added to the immiscible continuous oil phase (such as Fluorinert oils like FC-40 or FC-3283) to stabilize the dispersed aqueous droplets, preventing coalescence and maintaining droplet integrity. This stabilization is crucial for using droplets as independent microreactors nih.gov.
Beyond droplet stabilization, this compound contributes to controlling interfacial chemistry within microfluidic channels. This control is particularly important for minimizing non-specific adsorption of biomolecules, such as proteins, to device surfaces, a common challenge in microfluidic systems dealing with biological samples. Studies have shown that modifying surfaces with materials derived from Zonyl, such as PEGylated–fluoroalkyl methacrylate (B99206) monomers synthesized from Zonyl FSO-100, can lead to anti-biofouling properties nih.gov.
This compound has also been utilized in specific microfluidic applications, including the droplet-based synthesis of fluorescent silica (B1680970) nanoparticles, where it helped stabilize droplets formed in a Fluorinert oil continuous phase. Furthermore, Zonyl FSO-modified gold electrodes have been investigated for electrochemical sensing applications within microfluidic contexts, demonstrating reduced overpotential and enhanced selectivity for the detection of certain biomolecules like L-cysteine.
Utilization of this compound in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Processes for Surface Modification.
Based on the available search results, there is no specific information detailing the utilization of this compound in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) processes for surface modification. While fluorosurfactants can be employed in various surface treatment techniques, the provided literature does not describe the application of this compound in these particular deposition methods.
Advanced Analytical Methodologies for the Detection and Quantification of Zonyl R Fso
Development and Validation of High-Resolution Mass Spectrometry Techniques for Trace Analysis of ZONYL(R) FSO and its Isomers.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), has become a standard method for detecting fluorinated residuals and PFAS in various matrices chromatographyonline.comacs.org. HRMS offers the sensitivity and selectivity required to resolve numerous analytes in complex samples chromatographyonline.com. The high resolving power and mass accuracy of HRMS enable selective and sensitive detection of PFAS acs.org. This is particularly important for analyzing complex mixtures like this compound, which may contain various isomers and related compounds.
The development and validation of HRMS methods for trace analysis involve several key aspects:
Accurate Mass Measurement: HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of detected compounds and differentiating them from matrix interferences acs.org.
Isotopic Pattern Matching: Matching the isotopic pattern of a detected ion to the theoretical pattern for a proposed molecular formula is an important tool for confident identification using HRMS acs.org.
Fragmentation Analysis (MS/MS or HRMS/MS): Tandem mass spectrometry provides structural information by fragmenting the parent ions and analyzing the resulting product ions. This is essential for confirming the identity of target compounds and elucidating the structures of unknown isomers or transformation products chromatographyonline.comacs.orgacs.orgub.edu. Subclass-specific fragmentation patterns can help align structures with known classes of PFAS acs.org.
Retention Time: In LC-HRMS, the retention time of an analyte on the chromatographic column provides another dimension of identification and helps to distinguish isomers acs.org.
Targeted and Nontargeted Analysis: HRMS can be used for both targeted analysis (looking for specific known compounds) and nontargeted analysis (screening for a wide range of potentially unknown compounds) chromatographyonline.comacs.org. Nontargeted analysis is particularly valuable for complex fluorosurfactant mixtures where all components may not be known or have available standards acs.org. A fragment-based approach in nontargeted analysis can be effective in identifying various fluorosurfactants researchgate.net.
Method Validation: Validation involves assessing parameters such as linearity, detection and quantification limits, accuracy (recoveries), and precision (repeatability and reproducibility) in relevant matrices researchgate.net.
Research findings indicate the effectiveness of LC-HRMS for analyzing fluorosurfactants and their byproducts in complex matrices like wastewater researchgate.net. Studies have successfully detected numerous PFAS, including newly discovered compounds and isomers, using nontargeted HRMS approaches researchgate.net.
Application of Chromatographic Separations (e.g., HPLC, GC) Coupled with Advanced Detection for this compound and Analogs.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for separating complex mixtures like this compound into individual components before detection and analysis americanlaboratory.comnih.gov.
HPLC: HPLC is widely used for the analysis of surfactants, including nonionic fluorosurfactants like this compound, especially for low and high molecular weight analytes thermofisher.comamericanlaboratory.comnih.gov. It is suitable for non-volatile compounds and various surfactant groups nih.gov. Reversed-phase HPLC is a common mode for surfactant analysis americanlaboratory.com. Coupling HPLC with advanced detectors enhances its capabilities.
HPLC-MS/MS (Tandem Mass Spectrometry): This is a prevalent technique for the analysis of perfluorinated surfactants in environmental samples, offering high accuracy and precision for quantification researchgate.net. It allows for the monitoring of specific ion transitions, improving selectivity and reducing matrix interferences itrcweb.org.
HPLC-HRMS: As discussed in Section 6.1, coupling HPLC with HRMS provides high mass accuracy and resolving power for both targeted and nontargeted analysis of fluorosurfactants and their isomers chromatographyonline.comacs.orgplymouth.ac.uk.
HPLC-Charged Aerosol Detection (CAD): CAD is a universal detection method for LC that is suitable for analyzing surfactants, including this compound, which may lack strong UV absorbance thermofisher.comthermofisher.com. It overcomes limitations of UV and some MS approaches thermofisher.com.
HPLC with Postcolumn Detection: Novel postcolumn detection methods, such as using fluorosurfactant-capped gold nanoparticles, have been developed for specific analytes, demonstrating the versatility of HPLC in surfactant analysis nih.gov.
GC: GC is suitable for volatile or semi-volatile analytes. While less common than HPLC for many perfluorinated surfactants due to their low volatility, GC-MS can be used, sometimes requiring derivatization techniques to make the analytes amenable to GC analysis nih.govresearchgate.net. GC-MS is a widely employed technique in various analytical fields, including environmental analysis nih.govscioninstruments.com.
Chromatographic separations are essential for resolving the potentially numerous components and isomers present in this compound and related fluorosurfactant formulations, allowing for their individual detection and characterization by sensitive detectors.
Utilization of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation of this compound in Complex Research Mixtures.
NMR and IR spectroscopy provide valuable structural information about organic compounds chem960.comsohag-univ.edu.egclariant.comchemrxiv.orgibm.comnih.gov. While often used in conjunction with mass spectrometry for complex mixtures, they can offer complementary details crucial for full structural elucidation.
NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework and functional groups within a molecule clariant.com. Different NMR techniques (e.g., 1D and 2D NMR) can be used to determine the connectivity and spatial arrangement of atoms clariant.com. For complex mixtures like this compound, NMR can help identify the different perfluoroalkyl chain lengths and ethoxylation degrees present in the blend. Quantitative NMR (qNMR) can also provide quantitative information about the components in a mixture clariant.com.
IR Spectroscopy: IR spectroscopy identifies functional groups present in a molecule based on their characteristic vibrational frequencies chemrxiv.orgibm.comnih.gov. While historically used for identifying specific functional groups, advanced techniques and computational methods are exploring its potential for more comprehensive structure elucidation, even in complex mixtures chemrxiv.orgibm.comnih.gov. For fluorosurfactants, IR can confirm the presence of C-F bonds, ether linkages, and other functional groups characteristic of the this compound structure.
Both NMR and IR spectroscopy are valuable tools for confirming the structure of synthesized compounds and analyzing the composition of complex mixtures, including polymers and small molecules sohag-univ.edu.egclariant.com. They can be particularly useful in research settings for characterizing reaction products, byproducts, and contaminants in fluorosurfactant formulations clariant.com.
Research and Development of Electrochemical Sensors and Biosensors for Real-time Monitoring of Fluorosurfactants Including this compound.
Electrochemical sensors and biosensors offer the potential for low-cost, portable, and real-time monitoring of contaminants like fluorosurfactants in various matrices researchgate.netdntb.gov.uaacs.org. While traditional analytical methods like LC-MS provide high sensitivity, they often require extensive sample preparation and are not suitable for on-site analysis researchgate.net.
Research in this area focuses on developing sensitive and selective sensor platforms for detecting PFAS, including fluorosurfactants. Approaches include:
Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, voltage, impedance) resulting from the interaction of the analyte with the sensor surface acs.org. Developing electrochemical sensors for PFAS is challenging due to their chemical inertness, often requiring surface functionalization, for example, with molecularly imprinted polymers (MIPs) acs.org. Studies have demonstrated the use of MIP-based carbon electrode sensors for detecting specific PFAS like PFOS in river water with high sensitivity acs.org.
Biosensors: Biosensors incorporate biological recognition elements (e.g., enzymes, antibodies, DNA) that selectively bind to the target analyte google.com. This recognition event is then converted into an electrical signal. Research is exploring the use of biological nanopores and other bio-recognition elements for the sensitive detection of PFAS researchgate.net.
Portable and Smartphone-Based Sensors: The development of portable sensor systems, including those integrated with smartphones, aims to enable on-site and in-field monitoring of fluorosurfactants, providing rapid results without the need for laboratory infrastructure researchgate.netdntb.gov.ua.
While significant progress has been made in developing sensors for specific PFAS, the development of broadly applicable and highly selective sensors for complex mixtures like this compound remains an active area of research.
Optimization of Sample Preparation Strategies for Robust and Reliable Analysis of this compound in Environmental and Industrial Samples.
Effective sample preparation is a critical step in the analytical workflow for this compound in complex environmental and industrial matrices. It aims to isolate, concentrate, and clean up the analytes of interest while minimizing matrix effects and potential interferences nih.govmdpi.com. The choice of sample preparation method depends on the matrix type, the nature and concentration of the target compounds, and the chosen analytical technique mdpi.com.
Common sample preparation strategies for fluorosurfactants and PFAS in various matrices include:
Solid-Phase Extraction (SPE): SPE is a widely used and versatile technique for extracting and concentrating surfactants from aqueous samples nih.govmdpi.com. Various sorbent chemistries are available, allowing for optimization based on the properties of the target analytes mdpi.com. SPE can also help remove interfering components from the matrix mdpi.com. For aqueous samples, the entire sample volume or an aliquot may be extracted, sometimes with solvent rinsates of the container to recover adsorbed analytes itrcweb.org.
Liquid-Liquid Extraction (LLE): LLE involves partitioning analytes between two immiscible liquid phases mdpi.com. While historically used, SPE is often preferred due to its versatility and reduced solvent consumption mdpi.com.
Other Extraction Techniques: Techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are also employed for extracting organic compounds from various matrices mdpi.com.
Cleanup Procedures: Extracts from complex matrices may require additional cleanup steps to remove co-extracted interferences that could affect the analytical measurement itrcweb.org. Graphitized carbon is an example of a material used for cleanup itrcweb.org.
Sample Homogenization and Subsampling: For solid samples like soil or sediment, homogenization is necessary to ensure representative subsampling for analysis itrcweb.org.
Dilution: For samples with high concentrations of analytes, dilution may be necessary to bring the concentration within the calibration range of the analytical method and minimize matrix effects itrcweb.org.
Regulatory and Policy Frameworks Concerning Fluorosurfactants in Research and Industry: an Academic Examination
Evolution of International and National Regulations on Per- and Polyfluoroalkyl Substances (PFAS) and their Implications for ZONYL(R) FSO Research.
The regulatory landscape for PFAS has evolved significantly due to growing concerns about their environmental persistence and potential health impacts. technologynetworks.comipoint-systems.comtranscendinfra.com Historically, regulations initially focused on long-chain PFAS, such as Perfluorooctanoic Acid (PFOA) and Perfluorooctane (B1214571) Sulfonate (PFOS), recognizing their bioaccumulative and toxic properties. transcendinfra.comacs.orgnih.govacs.org The industry has voluntarily moved towards replacing long-chain PFAS with shorter-chain alternatives, which were initially believed to be less bioaccumulative and less toxic. acs.orgnih.govacs.org For instance, Chemours' Capstone™ fluorosurfactants were introduced as replacements for Zonyl® products to meet the goals of the U.S. EPA 2010/15 PFOA Stewardship Program, based on short-chain molecules. chempoint.com
However, emerging evidence has indicated that some shorter-chain PFAS and perfluoroalkyl ether acids also pose environmental concerns due to their high mobility and widespread contamination. nih.gov This has led to a shift towards regulating PFAS as a class rather than individual chemicals, as recommended by scientific statements like the Madrid Statement. nih.gov
International initiatives, such as those by the Organisation for Economic Co-operation and Development (OECD), facilitate information exchange on PFAS and support a global transition towards safer alternatives. oecd.orgoecd.org The United Nations Environment Programme (UNEP) and the OECD are working to foster collaboration among countries to address PFAS challenges, including sharing research and harmonizing standards. transcendinfra.com The Stockholm Convention on Persistent Organic Pollutants (POPs) has also placed restrictions on certain PFAS molecules or groups. tournaire.fr
National regulations are also rapidly evolving. In the European Union, the European Chemicals Agency (ECHA) restricts several individual PFAS under REACH, and a joint proposal seeks to ban all PFAS compounds as a group. technologynetworks.com The EU's Drinking Water Directive includes limits for total PFAS and a sum of 20 PFAS of concern. technologynetworks.com The European Commission's chemicals strategy for sustainability, part of the European Green Deal, aims to phase out PFAS use unless essential. europa.eu
In the United States, the EPA has published a PFAS strategic roadmap and a national testing strategy requiring manufacturers to report toxicity testing data. technologynetworks.com A final rule under TSCA section 8(a)(7) requires reporting on PFAS manufactured or imported since 2011. ipoint-systems.com Several US states have also implemented their own regulations and reporting requirements. technologynetworks.comipoint-systems.com
The implications of these evolving regulations for this compound research depend on its specific chemical structure and classification within the broader PFAS family. While this compound has a CAS number and a general formula is provided, its precise perfluorinated chain length and the nature of the "perfluoroalkyl" group in its structure (C2H4O)x(CF2)yC2H5FO are crucial for determining its regulatory status under frameworks that differentiate based on chain length or specific PFAS subclasses. sigmaaldrich.comalfa-chemistry.comchemsrc.comguidechem.comchemsrc.com The increasing trend towards regulating PFAS as a class suggests that even if this compound is considered a "short-chain" or "novel" PFAS, it is likely to face increasing scrutiny and potential restrictions. Research into the environmental fate, transport, and (eco)toxicity of this compound and its degradation products is essential to inform regulatory decisions and assess its long-term sustainability.
Academic Contributions to Environmental Risk Assessment Methodologies for Exposure to Fluorosurfactants.
Academic research plays a vital role in developing methodologies for assessing the environmental risks posed by exposure to fluorosurfactants. Environmental Risk Assessment (ERA) typically involves hazard identification, exposure assessment, dose-response assessment, and risk characterization. service.gov.uk For fluorosurfactants, this is complicated by the large number of different PFAS compounds and their unique properties. nih.govnih.gov
Academic contributions focus on several key areas:
Improved Analytical Techniques: Developing sensitive and reliable methods to detect and quantify fluorosurfactants and their transformation products in various environmental matrices, including water, soil, and biota. oup.comresearchgate.net
Understanding Environmental Fate and Transport: Researching how fluorosurfactants move and transform in the environment, including processes like adsorption to soil, leaching into groundwater, and atmospheric transport. oup.com The persistence of the carbon-fluorine bond means that many PFAS are highly stable and can persist in the environment for long periods. technologynetworks.comnih.gov
Assessing (Eco)toxicity: Conducting studies to evaluate the toxicity of fluorosurfactants to a wide range of aquatic and terrestrial organisms. oup.comresearchgate.net Current research indicates a bias towards aquatic biota, highlighting the need for more studies on terrestrial organisms. oup.com There is also a need for better understanding of the ecotoxicity of PFAS mixtures. nih.gov
Developing Predictive Models: Creating models to predict the environmental concentrations and potential exposure risks of fluorosurfactants based on their release rates and environmental properties. nih.govoup.com Quantitative Structure-Activity Relationships (QSAR) and adverse outcome pathways (AOPs) are being explored to predict the toxicity of a wide range of PFAS. nih.gov
Grouping Strategies: Developing scientifically sound approaches for grouping PFAS based on their chemical structures, properties, and potential toxicological effects to facilitate risk assessment and management of the large number of PFAS. nih.govnih.gov
Academic research on specific fluorosurfactants, including those under the ZONYL(R) brand, contributes to this body of knowledge. Studies examining the environmental behavior and potential effects of this compound would provide valuable data for its specific environmental risk assessment. The aquatic toxicity of this compound has been noted, classifying it as toxic to aquatic life with long-lasting effects. sigmaaldrich.com Avoiding release to the environment and proper disposal are highlighted as precautionary measures. sigmaaldrich.com
Analysis of Global Initiatives for Sustainable Chemical Management and Development of Replacement Strategies for Long-Chain Fluorochemicals.
Global initiatives for sustainable chemical management increasingly emphasize a life cycle approach to minimize the environmental and health impacts of chemicals. oecd.orgeuropa.euciel.org This involves considering the entire life cycle of a chemical, from production to disposal. ciel.org The newly adopted Global Framework on Chemicals (GFC) aims to manage chemicals across their lifecycle, with objectives related to legal frameworks, knowledge generation, and responsible management. ciel.org The OECD also promotes sustainable chemistry as an integral part of chemicals management, stimulating innovation for safer chemicals and production processes. oecd.orgoecd.org
A key aspect of sustainable chemical management concerning fluorosurfactants is the development and implementation of replacement strategies for long-chain fluorochemicals. acs.orgnih.govacs.org The primary strategy has been the transition to shorter-chain PFAS, which are considered less bioaccumulative. acs.orgnih.govacs.org However, as noted earlier, concerns about the persistence and potential toxicity of some short-chain PFAS are also emerging. nih.gov
The development of effective replacement strategies involves:
Identifying and Assessing Alternatives: Researching and evaluating the performance, cost, environmental profile, and health impacts of potential alternatives to fluorosurfactants. oecd.org This includes exploring both other PFAS chemistries (e.g., fluoroethers) and non-fluorinated alternatives. nih.govacs.org
Incentivizing Innovation: Promoting the development of "safe and sustainable by design" chemicals and technologies. europa.eu
Information Sharing and Collaboration: Facilitating the exchange of information on alternatives and best practices among governments, industry, and academia. oecd.orgoecd.org
For this compound, as a fluorosurfactant, its continued use and the potential need for replacement are influenced by these global initiatives and the ongoing assessment of PFAS. While ZONYL® fluorosurfactant and repellent grades were discontinued (B1498344) between 2009 and 2014 by Chemours, replaced by Capstone™ products based on short-chain molecules, the specific status and continued research or use of this compound (CAS 65545-80-4 or 101027-76-3) would be subject to current regulations and industry practices regarding PFAS. sigmaaldrich.comalfa-chemistry.comchemsrc.comguidechem.comchemsrc.comchempoint.com The push for sustainable chemical management necessitates a thorough evaluation of this compound within a life cycle perspective, considering its environmental profile compared to available or developing alternatives.
Conducting Life Cycle Assessment (LCA) Studies of this compound and Alternative Surfactants from an Environmental Perspective.
Life Cycle Assessment (LCA) is a standardized tool used to quantify the potential environmental and human health impacts of a product or service throughout its entire life cycle, from raw material extraction to disposal. nih.govacs.orgmdpi.comerasm.org Applying LCA to surfactants, including fluorosurfactants like this compound, provides a comprehensive view of their environmental footprint. erasm.org
An LCA study typically involves four phases: goal and scope definition, life cycle inventory (LCI) analysis, life cycle impact assessment (LCIA), and interpretation. nih.govacs.orgerasm.org For fluorosurfactants, LCIA requires characterizing the fate, exposure, and effects of these substances, considering their unique properties. acs.org
Conducting LCA studies specifically on this compound would involve:
Inventory Analysis: Quantifying the inputs (raw materials, energy) and outputs (emissions to air, water, and soil, waste) associated with the production, use, and disposal of this compound.
Impact Assessment: Evaluating the potential environmental impacts of these inputs and outputs across various categories, such as climate change, ecotoxicity, and human toxicity. nih.govacs.org For PFAS, this is particularly challenging due to their persistence and potential for long-range transport and accumulation. nih.gov
Academic research has contributed to developing frameworks for characterizing PFAS in LCIA, translating emissions of primary PFAS into persistent degradation products like perfluoroalkyl acids (PFAAs) to assess long-term impacts. nih.govacs.org Studies have shown that even low emissions of PFAS can have significant effects on LCA results, particularly concerning marine ecotoxicity. nih.govacs.org
While specific published LCA studies focused solely on this compound were not readily found in the search results, the principles and methodologies for LCA of surfactants and PFAS are well-established in academic literature. nih.govacs.orgmdpi.comerasm.org Applying these methodologies to this compound and its potential alternatives is crucial for making informed decisions about sustainable chemical selection and management in relevant industries. The lack of readily available detailed LCA data for specific commercial products like this compound in the public domain can be a limitation for comprehensive academic assessment.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | N/A* |
Data Table Example (Illustrative - based on general PFAS research findings)
While specific quantitative data for this compound across all environmental parameters discussed were not consistently available in the search results, the following table illustrates the type of data that would be relevant for academic assessment, drawing upon general findings for PFAS where applicable.
| Parameter | This compound (Illustrative/Based on General PFAS) | Alternative Surfactant A (Hypothetical) | Alternative Surfactant B (Hypothetical) | Source/Notes |
| Persistence (Environmental Half-life) | High (Typical for PFAS C-F bond stability) technologynetworks.comnih.gov | Variable (Depends on chemistry) | Variable (Depends on chemistry) | General PFAS characteristic |
| Bioaccumulation Potential | Variable (Depends on chain length/structure) transcendinfra.comacs.orgnih.gov | Variable | Variable | Shorter chains generally less bioaccumulative acs.orgacs.org |
| Aquatic Toxicity (e.g., LC50) | Toxic to aquatic life sigmaaldrich.com | Variable | Variable | Specific data for this compound noted sigmaaldrich.com |
| Mobility in Water | Variable (Depends on structure) nih.gov | Variable | Variable | Some short-chain PFAS are highly mobile nih.gov |
| Potential for Degradation to PFAAs | Possible (If contains precursors) researchgate.net | Variable | Variable | Relevant for PFAS precursors researchgate.net |
This table is illustrative and highlights the need for specific, publicly available data on this compound to conduct a comprehensive academic environmental assessment and comparative LCA.
Future Directions and Emerging Research Avenues for Zonyl R Fso and Specialty Fluorochemicals
Research and Development of Next-Generation, Environmentally Benign Fluorosurfactants as Sustainable Alternatives to ZONYL(R) FSO.
Research is actively pursuing the development of next-generation fluorosurfactants with improved environmental profiles. This includes exploring alternatives to longer-chain per- and polyfluoroalkyl substances (PFAS), such as PFOS and PFOA, which have raised significant environmental and health concerns due to their persistence, bioaccumulation potential, and toxicity. umweltprobenbank.deumweltprobenbank.dewikipedia.orgwikipedia.org While this compound is a telomer-based fluorosurfactant, historically, some telomer-based substances could degrade into persistent perfluoroalkyl carboxylic acids (PFCAs) like PFOA. pops.int This has driven a shift towards shorter-chain fluorinated chemicals, which are believed to be less hazardous and have lower bioaccumulation potential. pops.int
The development of environmentally benign alternatives involves designing molecules that maintain the desirable performance characteristics of fluorosurfactants, such as low surface tension and chemical stability, while being more readily biodegradable or removable from the environment. researchgate.netpops.int This research area is crucial for ensuring the continued availability of high-performance surfactants for essential applications while minimizing their environmental footprint.
Application of Computational Chemistry and Machine Learning Approaches for Predicting Interfacial Behavior and Environmental Fate of Fluorosurfactants.
Computational chemistry and machine learning are becoming increasingly valuable tools in understanding and predicting the behavior of fluorosurfactants. These approaches can be used to model the interfacial behavior of these compounds, such as their adsorption at air-water interfaces, which is critical for their performance in applications like coatings and foams. pcimag.comresearchgate.net
Furthermore, computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD), are employed to study the environmental fate of PFAS, including their adsorption, destruction, and bioaccumulation. nih.gov Machine learning models are being developed to predict parameters relevant to environmental fate, such as toxicokinetic half-lives in various species and the maximum concentration of PFAS compounds in environmental samples like groundwater. researchgate.netmdpi.comnih.gov These models can integrate various descriptors, including chemical structure and environmental conditions, to provide insights into how PFAS will behave in different settings. researchgate.netmdpi.com The use of these predictive tools can help prioritize research efforts, assess environmental risks, and guide the development of more environmentally friendly alternatives. nih.gov
Data Table 1: Application of Computational Methods in Fluorosurfactant Research
| Computational Method | Application Area | Key Insights/Capabilities |
| Density Functional Theory (DFT) | Environmental Fate (Adsorption, Destruction, Bioaccumulation) | Provides molecular-level insights into interactions. nih.gov |
| Molecular Dynamics (MD) | Environmental Fate (Adsorption, Destruction, Bioaccumulation) | Simulates behavior in larger systems, though limited in modeling chemical reactions. nih.gov |
| Machine Learning (ML) | Environmental Fate (Prediction of Half-lives, Concentration) | Predicts environmental parameters based on chemical structure and environmental data; useful for risk assessment. researchgate.netmdpi.comnih.gov |
| Group Contribution Models | Interfacial Behavior, Environmental Fate Parameters | Predicts properties like solubility, CMC, and partitioning coefficients based on molecular structure. researchgate.net |
Integration of Nanotechnology and Development of Advanced Hybrid Materials Incorporating Fluorosurfactants.
The integration of nanotechnology with fluorosurfactants is an emerging area of research with potential for developing advanced hybrid materials. Fluorosurfactants can play a role in the synthesis and stabilization of nanoparticles, influencing their dispersion and properties within a matrix. mdpi.com Hybrid materials combining polymers with inorganic nanoparticles are being developed for various applications, and fluorosurfactants could potentially be incorporated to impart specific surface properties or enhance performance. mdpi.comuq.edu.aunih.govbiotech-asia.orgmdpi.com
Research in this area includes the development of novel hybrid materials with tailored properties for specific applications, such as in drug delivery, tissue engineering, or environmental remediation. uq.edu.aunih.govmdpi.com For instance, molecularly imprinted polymers combined with inorganic nanoparticles are being explored for targeted drug delivery, and fluorosurfactants could potentially be used to modify the surface properties of these hybrid systems. nih.gov Nanotechnology offers the ability to manipulate materials at a very small scale, leading to enhanced reactivity and effectiveness, and the incorporation of fluorosurfactants could contribute to achieving desired surface characteristics in these advanced materials. biotech-asia.orgmdpi.com
Interdisciplinary Research on the Socio-Economic and Broader Environmental Impact of Specialty Fluorochemicals.
Understanding the full impact of specialty fluorochemicals, including this compound, requires interdisciplinary research encompassing socio-economic and broader environmental considerations. This involves assessing the life cycle impact of these chemicals, from production and use to disposal and potential environmental persistence. Studies are needed to evaluate the economic benefits derived from the use of fluorochemicals in various industries, balanced against the costs associated with environmental remediation and potential health impacts. ipen.orgfluoropolymers.eu
Research also focuses on the environmental fate and transport of fluorochemicals, including their presence in water sources and potential for long-range transport. umweltprobenbank.deumweltprobenbank.dewikipedia.orgwikipedia.orgipen.orgmadsewerpfasinitiative.org This necessitates collaboration between chemists, environmental scientists, toxicologists, economists, and policymakers. The goal is to develop a holistic understanding of the benefits and risks associated with specialty fluorochemicals to inform sustainable production and consumption practices and guide regulatory decisions. ipen.orgfluoropolymers.eusrf.com
Data Table 2: Aspects of Socio-Economic and Environmental Impact Research
| Impact Area | Key Research Foci | Relevant Considerations |
| Environmental Fate | Persistence, bioaccumulation, transport in water, soil, and air. umweltprobenbank.deumweltprobenbank.dewikipedia.orgwikipedia.orgipen.orgmadsewerpfasinitiative.org | Long-range transport potential, impact on ecosystems and wildlife. umweltprobenbank.deumweltprobenbank.dewikipedia.orgwikipedia.orgipen.org |
| Socio-Economic | Economic benefits in various industries, costs of remediation and health impacts. ipen.orgfluoropolymers.eu | Value chain analysis, employment, innovation, regulatory compliance costs. fluoropolymers.euskyquestt.com |
| Broader Environmental | Life cycle assessment, pollution prevention, development of green chemistry alternatives. pops.intsrf.com | Resource depletion, energy consumption, greenhouse gas emissions associated with production and use. srf.com |
Addressing Challenges and Exploring Opportunities in this compound Research within a Shifting Global Regulatory and Innovation Landscape.
The research and development landscape for this compound and other specialty fluorochemicals is significantly shaped by evolving global regulations and the drive for innovation. Increasing restrictions and phase-outs of certain PFAS compounds, such as PFOS and PFOA, necessitate the development of alternative substances and technologies. umweltprobenbank.deumweltprobenbank.dewikipedia.orgpops.intskyquestt.com This presents both challenges in terms of reformulating existing products and opportunities for developing novel, more sustainable solutions. pops.intskyquestt.com
The shifting regulatory landscape encourages innovation in green chemistry and sustainable manufacturing processes for fluorochemicals. srf.comskyquestt.com Research is focused on developing production methods that minimize environmental releases and reduce the formation of unwanted byproducts. ipen.org Furthermore, there is an opportunity to explore new applications for fluorochemicals that align with sustainability goals, such as in energy efficiency technologies or advanced materials for environmental protection. skyquestt.comresearchgate.net Navigating this landscape requires close collaboration between researchers, industry, and regulatory bodies to ensure that scientific advancements inform policy and that innovation addresses societal needs and environmental concerns. fluoropolymers.euskyquestt.com
Q & A
Q. What experimental parameters determine the optimal surfactant concentration of ZONYL® FSO for foam stability in enhanced oil recovery (EOR) studies?
- Methodological Answer : Optimal concentrations are identified through bulk foam stability tests and dynamic flooding in porous media. For ZONYL® FSO, 1000 ppm in 4% salinity solutions is commonly used to achieve metastable foam (R5 >50%), as determined by measuring drainage half-life (R5) and bubble texture analysis . Experimental validation should include mobility reduction factor (MRF) calculations under controlled flow rates (e.g., 0.5–1.0 PV slug sizes) and comparative analysis with benchmarks like Hitenol H-10 .
Q. How does solution salinity influence ZONYL® FSO's foam stability, and what protocols are recommended for testing this variable?
- Methodological Answer : Salinity impacts critical micelle concentration (CMC) and foam coarsening. To test this:
- Prepare ZONYL® FSO solutions at 4% and 10% salinity.
- Conduct stability tests using a foam column to measure R5 values and capture bubble texture snapshots at low (20–150 ppm) and high (600–1000 ppm) concentrations.
- Analyze discrepancies using time-delayed imaging (e.g., Figure 5 in ) and correlate with surfactant adsorption kinetics in porous media .
Q. What standardized methods are used to characterize ZONYL® FSO's surface activity in electronic device applications?
- Methodological Answer : Surface tension measurements via pendant drop tensiometry and dynamic light scattering (DLS) are recommended. For electronic coatings, combine ZONYL® FSO with viscosity modifiers (e.g., hydroxypropyl methyl cellulose) and validate uniformity using optical microscopy. Cross-reference with studies using Triton X-100 or Dynol surfactants to assess competitive adsorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in ZONYL® FSO's foam stability data under high-salinity conditions?
- Methodological Answer : Contradictions arise from salinity-dependent micelle formation and oil-phase interactions. To address this:
- Perform factorial design experiments varying salinity (4–10%), oil saturation (0–30%), and surfactant concentration.
- Use ANOVA to identify statistically significant variables.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, as suggested in . For example, high salinity may destabilize foam at low concentrations but stabilize it at higher doses due to electrolyte screening effects .
Q. What advanced analytical techniques are suitable for studying ZONYL® FSO's synergistic effects with non-ionic surfactants in multi-component systems?
- Methodological Answer :
- Employ small-angle neutron scattering (SANS) to probe micelle morphology in mixed surfactant systems.
- Conduct interfacial rheology to measure viscoelastic moduli at oil-water interfaces.
- Validate synergism using core-flooding experiments with hybrid formulations (e.g., ZONYL® FSO + Hitenol H-10) and compare MRF values against single-surfactant systems .
Q. How should researchers design experiments to evaluate ZONYL® FSO's performance in multi-phase systems (e.g., oil-water-gas)?
- Methodological Answer :
- Use a high-pressure/temperature (HPHT) cell to simulate reservoir conditions.
- Quantify foamability via foam scan tests and measure oil tolerance by incrementally adding crude oil to the system.
- Apply X-ray microtomography to visualize foam-oil interactions in porous media.
- Document methods rigorously, adhering to guidelines for replicability (e.g., detailed experimental sections as per ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
